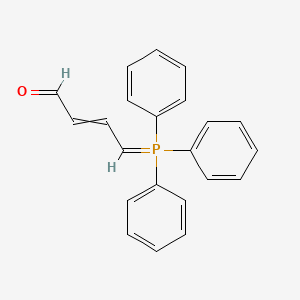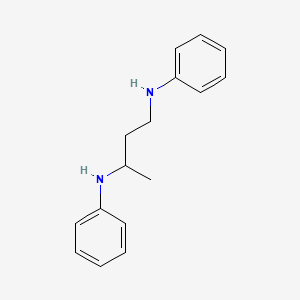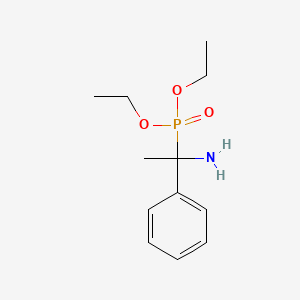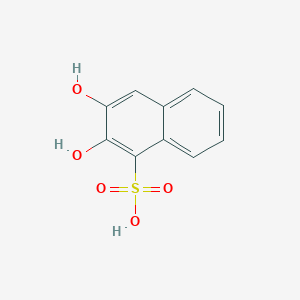
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and features multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of an amino group through nitration and subsequent reduction. The azo group is introduced via diazotization and coupling reactions with appropriate aromatic amines. The final step involves the sulfonation of the ethyl group and neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfo and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: New derivatives with different functional groups.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with various molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function. The sulfo and amino groups can participate in hydrogen bonding and electrostatic interactions, while the azo group can undergo redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, potassium sodium salt
- 6-Amino-1-hydroxy-2-((2-methoxy-5-methyl-2-(ethenesulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(ethenesulfonyl))phenyl)azo)naphthalene-sulfonic acid, potassium salt
Uniqueness
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
85536-93-2 |
|---|---|
Formule moléculaire |
C18H14N3Na3O12S4 |
Poids moléculaire |
661.6 g/mol |
Nom IUPAC |
trisodium;6-amino-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O12S4.3Na/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32;;;/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clé InChI |
NBVCGFDCTVVPMH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)









